molecular formula C10H11N3O3 B3001237 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 860786-80-7

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B3001237
CAS No.: 860786-80-7
M. Wt: 221.216
InChI Key: GGEWBVRIKVFBPN-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is an organic compound with the molecular formula C10H11N3O3. It belongs to the class of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions

  • Cyclization Reaction

      Reactants: 2-aminophenol and methyl acetoacetate.

      Conditions: Heating under reflux in the presence of an acid catalyst such as hydrochloric acid.

      Product: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

  • Hydrazinolysis

      Reactants: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and hydrazine hydrate.

      Conditions: Stirring at room temperature or slightly elevated temperatures.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products

    Oxidation: Formation of benzoxazine-quinones.

    Reduction: Formation of 2-methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Benzoxazine derivatives are explored for their use in high-performance polymers and resins due to their thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde: Similar structure but with an aldehyde group instead of a carbohydrazide group.

    2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to its specific functional groups that allow for diverse chemical modifications and interactions. Its hydrazide group provides a versatile site for further derivatization, making it valuable in the synthesis of complex molecules for various applications.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWBVRIKVFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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